Didemethyl Mifepristone
Overview
Description
Mechanism of Action
Target of Action
Didemethyl Mifepristone primarily targets the progesterone receptor and the glucocorticoid receptor . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, pregnancy, and inflammation .
Mode of Action
The anti-progestational activity of this compound results from its competitive interaction with progesterone at progesterone-receptor sites . It inhibits the activity of endogenous or exogenous progesterone . As a glucocorticoid receptor antagonist, it blocks the effects of cortisol, a hormone that plays a key role in the body’s response to stress .
Biochemical Pathways
This compound affects several biochemical pathways. By blocking the progesterone receptor, it disrupts the normal hormonal balance necessary for the maintenance of pregnancy . In the context of Cushing’s syndrome, it interferes with the glucocorticoid receptor, thereby reducing the harmful effects of excess cortisol .
Pharmacokinetics
This compound is characterized by rapid absorption and a long half-life of 25 to 30 hours . It achieves micromolar serum concentrations following ingestion of doses currently in clinical use . It is extensively metabolized by demethylation and hydroxylation, with the initial metabolic steps catalyzed by the cytochrome P450 (CYP) enzyme CYP3A4 .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the context of pregnancy termination, it induces bleeding during the luteal phase and in early pregnancy by releasing endogenous prostaglandins from the endometrium or decidua . In patients with Cushing’s syndrome, it helps control hyperglycemia secondary to hypercortisolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be affected by the individual’s health status, the presence of other medications, and specific genetic factors
Biochemical Analysis
Biochemical Properties
Didemethyl Mifepristone plays a role in various biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it is known to interact with the cytochrome P450 (CYP) enzyme CYP3A4, which catalyzes its initial metabolic steps .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in adipocyte differentiation, it has been shown to enhance lipid droplets formation and induce the expression of adiponectin and Fabp4 .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to activate the promoter activity of PPAR-response element (PPRE) in a manner sensitive to PPARγ antagonist .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, a study showed that mifepristone administration during early pregnancy decreased β-casein expression, milk yields and litter growth rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels . For example, it is extensively metabolized by demethylation and hydroxylation, catalyzed by the CYP enzyme CYP3A4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For instance, the serum transport protein α1-acid glycoprotein (AAG) regulates the serum kinetics of mifepristone .
Preparation Methods
N,N-Didesmethylmifepristone is synthesized from mifepristone through a process called monodemethylation. This reaction is catalyzed by the enzyme CYP3A4 in the liver . Industrial production methods for mifepristone involve the use of various raw materials, including microcrystalline cellulose, starch, dextrin, and other excipients .
Chemical Reactions Analysis
N,N-Didesmethylmifepristone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Comparison with Similar Compounds
N,N-Didesmethylmifepristone is similar to other selective progesterone receptor modulators, such as:
Mifepristone (RU-486): The parent compound from which N,N-Didesmethylmifepristone is derived.
Ulipristal acetate: Another SPRM used for emergency contraception and the treatment of uterine fibroids.
Asoprisnil: An SPRM used in the treatment of endometriosis and uterine fibroids.
Properties
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPBCIAEOBOEKD-YEEPMTPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146215 | |
Record name | RU 42848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104004-92-4 | |
Record name | RU 42848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RU 42848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIDESMETHYLMIFEPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RU 42848 compare to other antiprogestins in terms of its binding affinity to the progesterone receptor?
A1: The research indicates that RU 42848, a didemethyl derivative of RU 486 (Mifepristone), exhibits a lower relative binding affinity (RBA) to the rabbit myometrium progesterone receptor compared to RU 486. [] This suggests that structural modifications, such as the removal of methyl groups in RU 42848, can influence its interaction with the target receptor.
Q2: What is the metabolic fate of Mifepristone in the body and what is the significance of RU 42848 in this context?
A2: According to the research, RU 42848 is identified as the primary metabolite of Mifepristone. [] After oral administration, Mifepristone undergoes extensive hepatic metabolism, with RU 42848 emerging as a key metabolic product. This information is crucial for understanding the pharmacokinetic profile of Mifepristone and the potential biological activity of its metabolites.
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